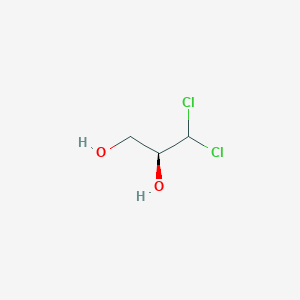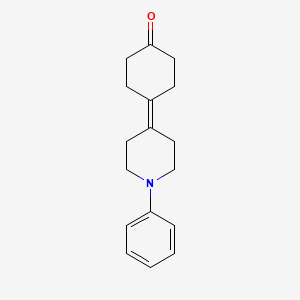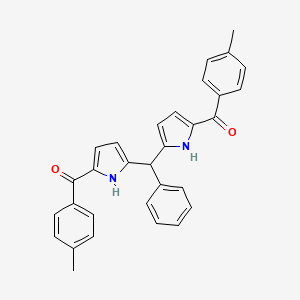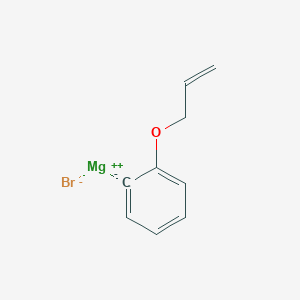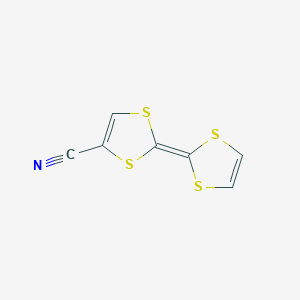
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiole rings connected by a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically include:
Temperature: Room temperature to 100°C
Catalysts: Lewis acids such as yttrium triflate or tungstophosphoric acid
Solvents: Solvent-free conditions or petroleum ether
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄)
Reduction: Using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophilic substitution reactions with reagents like organolithium or Grignard reagents
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in organic solvents
Reduction: NaBH₄ in methanol, LiAlH₄ in ether
Substitution: Organolithium reagents in THF, Grignard reagents in ether
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or dithiols.
Aplicaciones Científicas De Investigación
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of conductive polymers and materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- involves its interaction with molecular targets through its sulfur-containing rings. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane: Similar structure but with a different ring size
1,3-Dithiane: Contains an additional sulfur atom in the ring
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: Similar sulfur-containing heterocycle with different substituents
4,5-Dicyano-1,3-dithiol-2-one: Contains cyano groups and a different oxidation state
Uniqueness
1,3-Dithiole-4-carbonitrile, 2-(1,3-dithiol-2-ylidene)- is unique due to its specific combination of dithiole rings and a carbonitrile group. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
173282-36-5 |
|---|---|
Fórmula molecular |
C7H3NS4 |
Peso molecular |
229.4 g/mol |
Nombre IUPAC |
2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbonitrile |
InChI |
InChI=1S/C7H3NS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-2,4H |
Clave InChI |
FBVXOINNGASTKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C2SC=C(S2)C#N)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


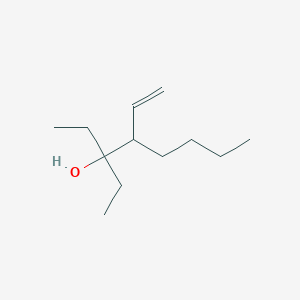
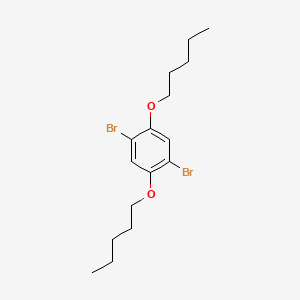
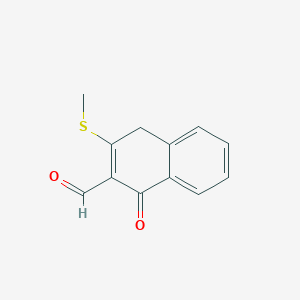
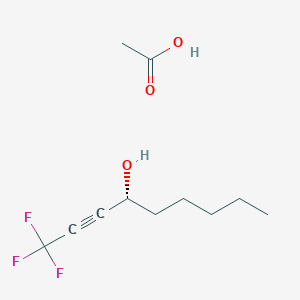
![N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B12564577.png)
![N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12564589.png)
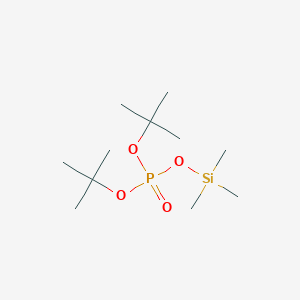
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
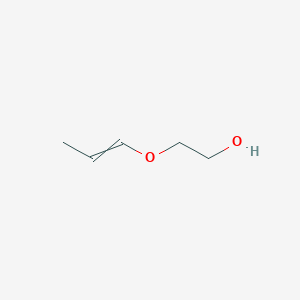
![N-(2-Chloroethyl)-N'-[4-(10H-phenothiazin-10-yl)butyl]urea](/img/structure/B12564615.png)
